Isobutyramide Exhibits 10-Fold Weaker Binding Affinity for Liver Alcohol Dehydrogenase (LADH) Compared to n-Butyramide
In studies of ternary complex formation with horse liver alcohol dehydrogenase (LADH) and NAD+, isobutyramide displayed a dissociation constant (Kd) approximately 10 times greater than that of its straight-chain isomer, n-butyramide [1]. This difference in affinity was corroborated by slower rates of ternary complex formation for the branched isomer [1].
| Evidence Dimension | Dissociation constant (Kd) for LADH-NAD+-amide ternary complex |
|---|---|
| Target Compound Data | Kd approximately 10x greater than n-butyramide |
| Comparator Or Baseline | n-Butyramide (Kd used as baseline of 1x) |
| Quantified Difference | ≈10-fold weaker binding |
| Conditions | Horse liver alcohol dehydrogenase (LADH) with NAD+ coenzyme; kinetic and fluorimetric assays |
Why This Matters
For researchers designing enzyme inhibition studies, isobutyramide's distinct binding kinetics make it a superior tool for probing the steric constraints of the LADH active site, where straight-chain amides would provide a non-representative model.
- [1] SIGMAN, D. S., & WINER, A. D. (1972). TERNARY COMPLEXES OF HORSE-LIVER ALCOHOL DEHYDROGENASE, OXIDIZED COENZYME AND FATTY-ACID AMIDES. In Structure and Function of Oxidation–Reduction Enzymes (pp. 629-634). Pergamon. View Source
